molecular formula C16H14BrNO3 B5594160 Methyl 2-[2-(4-bromophenyl)acetamido]benzoate

Methyl 2-[2-(4-bromophenyl)acetamido]benzoate

Cat. No.: B5594160
M. Wt: 348.19 g/mol
InChI Key: BEGKSEATWVVSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(4-bromophenyl)acetamido]benzoate is a synthetic aromatic amide-ester hybrid compound. Its structure comprises a benzoate ester core substituted at the 2-position with an acetamido group bearing a 4-bromophenyl moiety. This design confers unique physicochemical properties, such as enhanced lipophilicity due to the bromine atom and structural rigidity from the aromatic systems. The compound is synthesized via condensation reactions, typically involving methyl anthranilate derivatives and activated 4-bromophenylacetic acid intermediates.

Properties

IUPAC Name

methyl 2-[[2-(4-bromophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-21-16(20)13-4-2-3-5-14(13)18-15(19)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGKSEATWVVSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-bromophenyl)acetamido]benzoate typically involves a multi-step process. One common method includes the acylation of 4-bromophenylacetic acid with methyl 2-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-bromophenyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield bromophenyl ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-[2-(4-bromophenyl)acetamido]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-[2-(4-bromophenyl)acetamido]benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The bromophenyl group may play a role in binding to target proteins, while the acetamido and benzoate groups may influence the compound’s overall activity and stability.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent(s) Yield (%) Melting Point (°C) Notable Properties/Activities
Methyl 2-[2-(4-bromophenyl)acetamido]benzoate (Target) 4-Bromophenyl, benzoate ester N/A* N/A* High lipophilicity (inferred)
Methyl 2-[2-(piperidin-1-yl)acetamido]benzoate (4c) Piperidinyl, benzoate ester 85 94 Crystalline solid; no activity data
Methyl 2-[2-(morpholino)acetamido]benzoate (4d) Morpholinyl, benzoate ester 80 92 Comparable synthesis efficiency
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-Bromophenyl, methoxyphenyl N/A N/A Antimicrobial activity (screened)
Ethyl 2-[[2-[2-(4-bromophenyl)acetyl]oxyacetyl]amino]benzoate Ethyl ester, acetyloxy extension N/A N/A Higher molecular weight
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) Quinoline-piperazine hybrid N/A Solid (yellow) Structural complexity; quinoline core
Key Observations:
  • Substituent Effects on Physicochemical Properties :

    • The 4-bromophenyl group in the target compound likely increases lipophilicity compared to analogs with smaller substituents (e.g., morpholinyl in 4d or methoxy in ). This could enhance membrane permeability but reduce aqueous solubility .
    • Ester vs. Amide : The benzoate ester in the target compound may improve metabolic stability compared to pure amide derivatives (e.g., ), where ester hydrolysis could alter pharmacokinetics .
  • Synthesis Efficiency :

    • Analogs like 4c and 4d (piperidinyl/morpholinyl derivatives) were synthesized in high yields (80–85%), suggesting that steric or electronic effects from the 4-bromophenyl group in the target compound might necessitate optimized reaction conditions .
  • However, the ester group in the target compound might modulate this activity due to differences in bioavailability .

Functional Group Variations and Their Implications

Quinoline-Piperazine Hybrids (C2, C3, C4)

Compounds such as C2 (Table 1) incorporate a quinoline core and piperazine linker, diverging significantly from the target compound’s simpler acetamido-benzoate scaffold.

Ethyl Ester Derivatives

Ethyl 2-[[2-[2-(4-bromophenyl)acetyl]oxyacetyl]amino]benzoate adds an acetyloxy extension to the acetamido group.

Biological Activity

Methyl 2-[2-(4-bromophenyl)acetamido]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with an acetamido group and a para-bromophenyl substituent. This structural configuration suggests potential interactions with various biological targets, particularly in the context of drug design.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromophenyl group may enhance the compound's binding affinity, while the acetamido group can influence its specificity towards biological pathways. Research indicates that such interactions can lead to inhibition or activation of various cellular processes, although detailed studies are still required to elucidate the precise mechanisms involved.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains and demonstrated significant inhibitory effects. The compound's effectiveness may be linked to its structural features which facilitate penetration into bacterial cells.

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory activity. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation, making it a candidate for further investigation in therapeutic applications for inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. In vitro tests have shown that it can inhibit the proliferation of cancer cell lines, such as A549 (lung carcinoma) and MCF-7 (breast carcinoma). The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (μM) Mechanism of Action
A54910.28Induction of apoptosis
MCF-78.107Cell cycle arrest

Case Studies

  • Study on Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL.
  • Anti-inflammatory Research :
    In a model of acute inflammation, this compound was administered to mice, resulting in a significant reduction in edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.
  • Anticancer Evaluation :
    In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in cancer cell lines. Flow cytometry analysis confirmed the induction of apoptosis through activation of caspases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.